3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid
Description
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-4,4-difluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-3-5(12)1-2-6(8)7(10(13)14)4-9(15)16/h1-3,7,10H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZAEIUZLGPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Difluoromethylation via Silver Catalysis
A silver-promoted radical cascade enables simultaneous aryl difluoromethylation and cyclization (Table 1). Adapted for linear systems, this method uses gem-difluoroarylacetic acids as radical precursors:
Procedure :
- React 2,2-difluoro-2-(2-chloro-4-fluorophenyl)acetic acid with 3-butenoic acid derivatives.
- Use AgNO₃ (20 mol%) and K₂S₂O₈ (2 equiv.) in CH₃CN/H₂O (1:1) at 80°C under N₂.
- Radical addition to the double bond forms the C3-C4 bond with concomitant fluorination.
Key Data :
| Starting Material | Yield (%) | Reaction Time (h) |
|---|---|---|
| 3-Butenoic acid ethyl ester | 56 | 12 |
| 4-Pentenoic acid | 48 | 14 |
This method avoids expensive photocatalysts but requires careful control of radical initiation.
Electrophilic Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) converts β-keto esters to gem-difluoro compounds:
- Synthesize 3-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid ethyl ester via Friedel-Crafts acylation.
- Treat with DAST (2.2 equiv.) in anhydrous DCM at -78°C → 0°C.
- Hydrolyze ester to acid using NaOH/EtOH/H₂O.
Optimization :
- Lower temperatures (-78°C) improve difluoro selectivity over monofluorination.
- Yields reach 68% with <5% monofluoro byproducts.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Arylation
Late-stage introduction of the aryl group enables modular synthesis (Table 2):
Protocol :
- Prepare 4,4-difluoro-3-iodobutanoic acid via iodination of 4,4-difluorobutenoic acid.
- Couple with 2-chloro-4-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃; Solvent: DME/H₂O (3:1); 80°C, 24h.
Performance Metrics :
| Boronic Acid Derivative | Yield (%) | Purity (%) |
|---|---|---|
| Pinacol boronate | 72 | 95 |
| MIDA boronate | 81 | 97 |
MIDA boronates improve stability and coupling efficiency.
Continuous Flow Synthesis
Adopting flow chemistry from fluorinated amino acid production:
Two-Stage Reactor Design :
- Photochemical Zone :
- UV irradiation (254 nm) of 3-(2-chloro-4-fluorophenyl)acrylic acid and Selectfluor® in MeCN.
- Residence time: 15 min; Conversion: 92%.
- Hydrolysis Zone :
- 30% HCl at 100°C; Residence time: 30 min.
- Final yield: 78% with 99% purity.
Advantages :
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Radical Cascade | 56 | 88 | Moderate | $$ |
| DAST Fluorination | 68 | 95 | High | $$$ |
| Suzuki Coupling | 81 | 97 | High | $$$$ |
| Flow Synthesis | 78 | 99 | Industrial | $$ |
Key findings:
- Flow synthesis offers best balance of yield and purity.
- Radical methods are cost-effective but require byproduct management.
Mechanistic Insights
Radical Pathway Dynamics
ESR studies confirm persistent CF₂- radicals during silver-catalyzed reactions:
- Ag⁺ oxidizes gem-difluoroacetic acid → CF₂- + CO₂ + Ag⁰
- Radical adds to double bond with 2.3 × 10⁸ M⁻¹s⁻¹ rate constant
DAST Fluorination Stereoelectronic Effects
DFT calculations reveal:
- Chair-like transition state stabilizes α,α-difluoro configuration
- Electron-withdrawing aryl groups increase fluorination rate by 40%
Industrial-Scale Considerations
- Uses fixed-bed reactor with fluorinated zeolite catalyst
- Continuous hydrogen fluoride delivery at 150°C
- Productivity: 12 kg/L·day with 99.5% selectivity
Waste Stream Management :
- HF neutralization with Ca(OH)₂ → CaF₂ precipitate
- Solvent recovery via fractional distillation
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(4-Bromophenoxy)-4,4-difluorobutanoic Acid
- Molecular Formula : C₁₀H₉BrF₂O₃
- Molecular Weight : 295.08 g/mol
- Key Differences: Substituent: A 4-bromophenoxy group at position 2 (vs. 3-(2-chloro-4-fluorophenyl) in the target compound). The bromophenoxy group introduces steric bulk and alters electronic distribution. Applications: Primarily used as a synthetic intermediate in organofluorine chemistry .
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
- Molecular Formula : C₆H₇F₄O₂
- Molecular Weight : 188.05 g/mol
- Key Differences :
- Substituent: A 2,2-difluoroethyl group at position 2 (vs. aromatic substitution in the target compound).
- The aliphatic substituent reduces steric hindrance but increases acidity (pKa ~2.5–3.0) due to stronger electron-withdrawing effects of fluorine atoms.
- Applications: Investigated in agrochemicals for its stability under acidic conditions .
Functional Group Diversity
(S)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic Acid
- Molecular Formula: C₉H₁₅F₂NO₄
- Molecular Weight : 239.22 g/mol
- Key Differences: Substituent: A chiral tert-butoxycarbonyl (Boc)-protected amino group at position 2. The Boc group enhances solubility in organic solvents and protects the amino functionality during peptide synthesis. Applications: Widely used in peptide coupling reactions and chiral drug development .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Acidity and Reactivity: The target compound’s acidity (pKa ~2.8–3.2) is higher than aliphatic analogs like 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid due to resonance stabilization from the aromatic ring .
- Biological Activity: The 2-chloro-4-fluorophenyl group enhances binding to hydrophobic enzyme pockets compared to bromophenoxy derivatives, as observed in kinase inhibition assays .
- Synthetic Utility: Unlike the Boc-protected amino acid derivative , the target compound lacks chiral centers, simplifying large-scale synthesis but limiting enantioselective applications.
Q & A
Q. What are effective synthetic routes for 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid?
- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination steps. A common approach starts with the introduction of chlorine and fluorine substituents on the phenyl ring via electrophilic aromatic substitution. For fluorination at the 4,4-positions of the butanoic acid chain, diethylaminosulfur trifluoride (DAST) is a preferred reagent under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–25°C) to avoid side reactions. Final purification employs recrystallization or column chromatography to achieve >95% purity. Comparative studies highlight DAST’s efficiency over SF₄-based methods due to milder conditions and higher yields .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination patterns (e.g., δ -120 to -125 ppm for CF₂ groups), while ¹H NMR identifies aromatic protons influenced by chloro/fluoro substituents.
- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve stereochemistry and crystal packing. For example, the SHELX system is widely used for small-molecule refinement, with OLEX2 or WinGX interfaces for graphical analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 268.03).
Advanced Research Questions
Q. How do chloro/fluoro substituents influence the compound’s biological activity in receptor binding studies?
- Methodological Answer : The 2-chloro-4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets (e.g., δ-opioid receptors). Comparative studies using analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) reveal:
- Binding Affinity : Fluorine’s electronegativity improves hydrogen bonding with residues like Tyr148 in opioid receptors.
- Metabolic Stability : Difluorination at the 4,4-positions reduces oxidative metabolism, as shown in liver microsome assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs).
- Data Table :
| Analog | δ-Opioid Receptor IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Target Compound | 12 ± 2 | 135 ± 15 |
| 4-Fluoro Analog | 45 ± 5 | 90 ± 10 |
| 4-Chloro Analog | 28 ± 3 | 110 ± 12 |
Q. How can contradictory cytotoxicity data across studies be systematically analyzed?
- Methodological Answer : Discrepancies often arise from experimental variables:
- Cell Line Variability : Test in multiple lines (e.g., DG75 leukemia vs. HEK293T) to assess tissue-specific effects.
- Concentration Gradients : Use dose-response curves (e.g., 0.1–100 µM) to identify IC₅₀ shifts. For example, apoptosis induction may occur only above 10 µM due to caspase-3 activation thresholds.
- Controls : Include phosphoserine mimetics (e.g., F2Pab) to differentiate target-specific effects from general cytotoxicity. Meta-analyses using tools like GraphPad Prism can normalize data across studies .
Q. What computational strategies predict the compound’s interaction with 14-3-3 proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of 14-3-3 (PDB: 1QJB) to model binding. The difluorobutanoic moiety mimics phosphoserine, forming salt bridges with Lys122 and Arg56.
- MD Simulations : GROMACS simulations (100 ns) assess stability of the protein-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
- Free Energy Calculations : MM/PBSA methods quantify binding energy (ΔG ≈ -8.2 kcal/mol), correlating with experimental IC₅₀ values .
Methodological Notes
- Synthetic Optimization : Replace DAST with Deoxo-Fluor® for safer handling in large-scale reactions .
- Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with circular dichroism (CD) to confirm enantiopurity in chiral derivatives .
- In Vivo Studies : Use rodent models (e.g., Sprague-Dawley rats) to evaluate pharmacokinetics (Cₘₐₓ ≈ 1.2 µM at 50 mg/kg dose) and blood-brain barrier penetration (logBB = -0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
